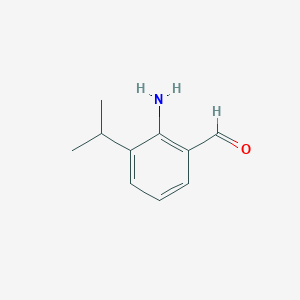
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a compound that features a trifluoromethyl group, a phenyl ring, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific industrial methods would depend on the scale of production and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.
Substitution: The phenyl ring and the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Aplicaciones Científicas De Investigación
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
3-(3-Trifluoromethylphenyl)propionic acid: Similar structure but different functional groups
Uniqueness
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is unique due to the combination of the trifluoromethyl group, phenyl ring, and oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H9F3N2O3 |
|---|---|
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
3-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanoic acid |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-17-16-9(20-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19) |
Clave InChI |
XHVMCVCVJZXJAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


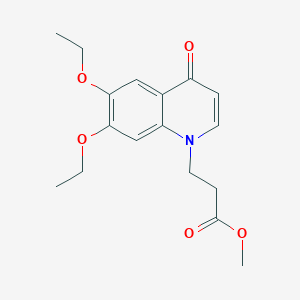
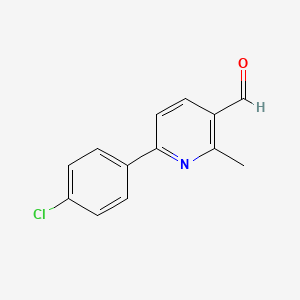
![N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11809818.png)
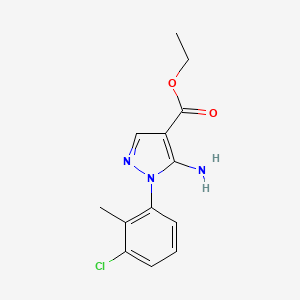
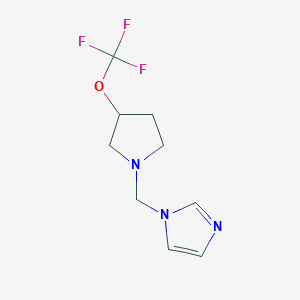


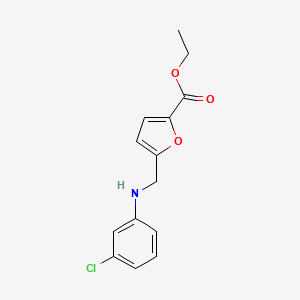
![3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809856.png)
